Formamide, N-(2-phenylethyl)-

Overview

Description

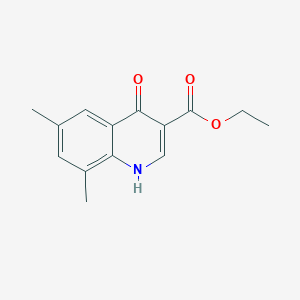

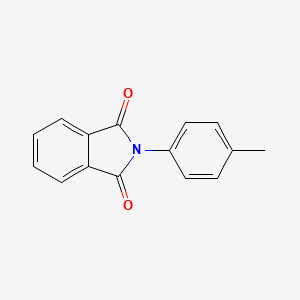

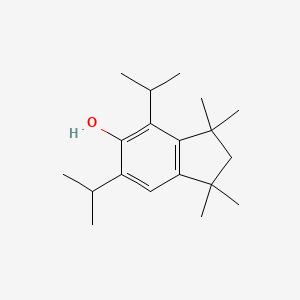

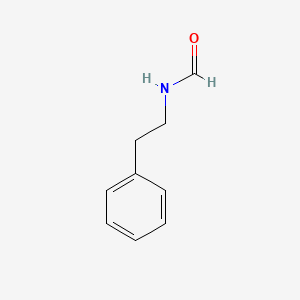

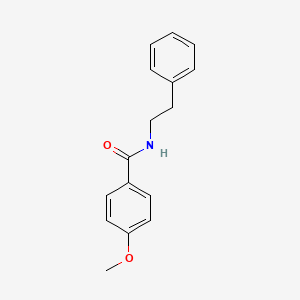

Formamide, N-(2-phenylethyl)- is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

The exact mass of the compound Formamide, N-(2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18966. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Conformation Analysis

Research has focused on the computation of stable conformations of formamide and its derivatives, analyzing the structural behavior of these compounds in peptides. Stable conformations calculated are in qualitative agreement with experimental results obtained in unpolar solvents, highlighting the relevance of formamide derivatives in understanding peptide structure and function (Walther, 1987).

Synthetic Applications in Green Chemistry

Formamides containing unsaturated groups have been synthesized using CO2 as a carbon source, showcasing a sustainable approach to chemical synthesis. This method leverages a Cu(OAc)2–DMAP catalytic system, achieving selective and efficient N-formylation of amines with retained unsaturated groups, indicating formamide's utility in environmentally friendly synthetic processes (Liu et al., 2017).

Role in Pesticides Chemistry

Formamidines, including certain formamide derivatives, have been reviewed for their unique biological activities as acaricide-insecticides. Their novel mode of action, broad toxic action spectrum, and chemical stability underscore formamide derivatives' significance in developing new pesticide formulations (Hollingworth, 1976).

Photocatalysis Research

The photoinduced oxidative formylation of N,N-dimethylanilines without an external photocatalyst represents a novel application of formamide derivatives in organic synthesis, providing a mild and efficient route to formamides under green conditions (Yang et al., 2017).

Molecular Docking and Pharmaceutical Applications

A novel formamide derivative, N-(4-Bromo-Phenyl)-Formamide, has shown moderate antimicrobial activity, with structural and molecular docking studies offering insights into its interaction with biological receptors. This research suggests formamide derivatives' potential in drug discovery and pharmaceutical applications (Malek et al., 2020).

Analytical Chemistry and Electrophoresis

Formamide has been explored as a solvent in capillary electrophoresis (CE), providing higher efficiency and shorter analysis times compared to aqueous media. This finding opens new avenues for using formamide in analytical separations and biochemical analyses (Sahota & Khaledi, 1994).

Enhancements in PCR Amplification

Low molecular weight amides, including formamide derivatives, have been identified as effective PCR enhancers, improving DNA amplification. This highlights the utility of formamide derivatives in molecular biology, especially in optimizing PCR conditions for research and diagnostic purposes (Chakrabarti & Schutt, 2001).

Mechanism of Action

Target of Action

This compound is a reactant used in the preparation of allenamides by alkylation with propargyl bromide and isomerization Ugi 3CC reaction

Biochemical Pathways

As a reactant in chemical synthesis, it participates in the formation of allenamides . .

Result of Action

As a reactant in chemical synthesis, it contributes to the formation of new compounds . .

Properties

IUPAC Name |

N-(2-phenylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOMJZHMKSKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177637 | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-99-0 | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023069990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PHENETHYL)FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)